Cas no 38114-47-5 ((3aR,4S,6S,6aS,9aS,9bS)-3-(acetyloxy)-6-hydroxy-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-methylbut-2-enoate)

(3aR,4S,6S,6aS,9aS,9bS)-3-(acetyloxy)-6-hydroxy-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-methylbut-2-enoate structure
38114-47-5 structure
Nome del prodotto:(3aR,4S,6S,6aS,9aS,9bS)-3-(acetyloxy)-6-hydroxy-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-methylbut-2-enoate
Numero CAS:38114-47-5
MF:C22H30O7
MW:406.469407558441
CID:1487652
PubChem ID:5281473

(3aR,4S,6S,6aS,9aS,9bS)-3-(acetyloxy)-6-hydroxy-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-methylbut-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (3aR,4S,6S,6aS,9aS,9bS)-3-(acetyloxy)-6-hydroxy-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-methylbut-2-enoate
    • (3S)-3β-(Acetyloxy)-4β-(angeloyloxy)-3aβ,4,5,6,6aα,7,9aα,9bβ-octahydro-6α-hydroxy-3,6,9-trimethylazuleno[4,5-b]furan-2(3H)-one
    • Isomontanolide
    • Q27106993
    • C09486
    • [(3S,3aR,4S,6S,6aS,9aS,9bS)-3-acetyloxy-6-hydroxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate
    • CHEBI:6029
    • DTXSID301317281
    • 38114-47-5
    • 8-angeloyloxy-11-acetoxy-10-hydroxy-6H,7H-guaian-3-en-12,6-olide
    • Inchi: InChI=1S/C22H30O7/c1-7-11(2)19(24)27-15-10-21(5,26)14-9-8-12(3)16(14)18-17(15)22(6,20(25)28-18)29-13(4)23/h7-8,14-18,26H,9-10H2,1-6H3/b11-7-/t14-,15-,16+,17+,18-,21-,22-/m0/s1
    • Chiave InChI: LCVDISRHEKGNOL-TVCRMXSMSA-N
    • Sorrisi: CC=C(C)C(=O)OC1CC(C2CC=C(C2C3C1C(C(=O)O3)(C)OC(=O)C)C)(C)O

Proprietà calcolate

  • Massa esatta: 406.1992
  • Massa monoisotopica: 406.19915329g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 5
  • Complessità: 797
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 99.1Ų

Proprietà sperimentali

  • PSA: 99.13

(3aR,4S,6S,6aS,9aS,9bS)-3-(acetyloxy)-6-hydroxy-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-methylbut-2-enoate Letteratura correlata

Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd